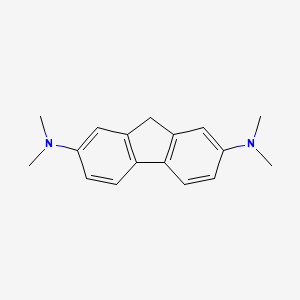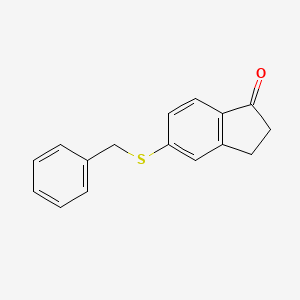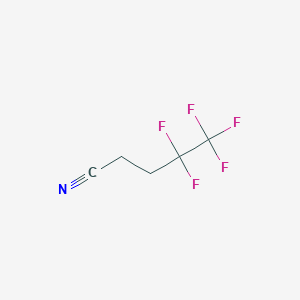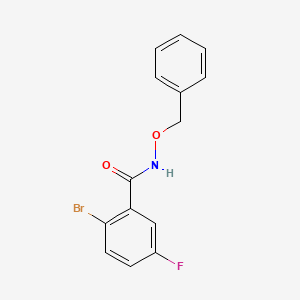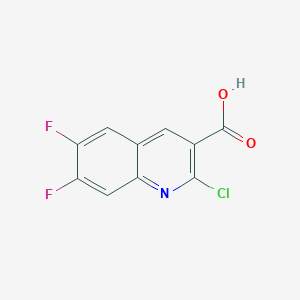
2-Styryl-oxazole-4-carboxylic acid ethyl ester
Vue d'ensemble
Description
“2-Styryl-oxazole-4-carboxylic acid ethyl ester” is a chemical compound that belongs to the class of oxazoles . It is an ester derivative of oxazole-4-carboxylic acid . The empirical formula of this compound is C6H7NO3 .
Synthesis Analysis
The synthesis of oxazolines, which are precursors to oxazoles, can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide . A specific synthesis route for “this compound” involves treating the reaction mixture with the compound and RuCl3 hydrate.Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCCOC(=O)c1cocn1 . This indicates that the compound contains an ethyl ester group attached to the oxazole ring. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a solid form and a refractive index of n20/D 1.467 . It has a density of 1.177 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis Techniques
Tormyshev et al. (2006) describe a synthesis method for 5-substituted oxazole-4-carboxylic acid esters, applicable to derivatives of various carboxylic acids, which might include 2-Styryl-oxazole-4-carboxylic acid ethyl ester (Tormyshev et al., 2006). Similarly, Ferreira et al. (2010) discuss a high-yielding synthesis method for oxazole-4-carboxylate derivatives, offering insights into the synthesis process of related compounds (Ferreira et al., 2010).
Chemical Transformations and Applications
Prokopenko et al. (2010) synthesized derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, exploring functional derivatives and their transformations, which could be relevant for understanding the chemical behavior of this compound (Prokopenko et al., 2010).
Potential Biomedical Applications
Sehlinger et al. (2015) investigated the use of poly(2-oxazoline)s in biomedical applications, where modifying the polymer side chains, including those similar to this compound, could enhance their potential (Sehlinger et al., 2015).
Photophysical Properties and Applications
Oxazole derivatives, similar to this compound, have been studied for their photophysical properties, as highlighted by Ferreira et al. (2010), suggesting their potential as fluorescent probes in various applications (Ferreira et al., 2010).
Photoactivatable Prodrugs
Soares et al. (2017) explored new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, indicating a potential research area for this compound in the development of photoactivatable prodrugs (Soares et al., 2017).
Antimicrobial Agents
Research on oxazole derivatives, like the work on pyrrole consisting of oxazole fragments by an unnamed author (2020), suggests possible antimicrobial applications for this compound (Unnamed Author, 2020).
Inhibitory Activity on Blood Platelet Aggregation
Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates, which have shown inhibitory activity on blood platelet aggregation. This indicates a potential biomedical application for compounds like this compound (Ozaki et al., 1983).
Propriétés
IUPAC Name |
ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUGERMRWPZXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B3097901.png)
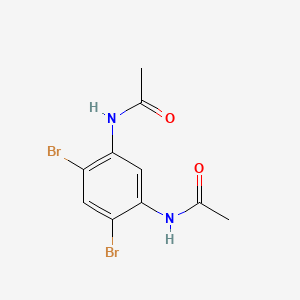
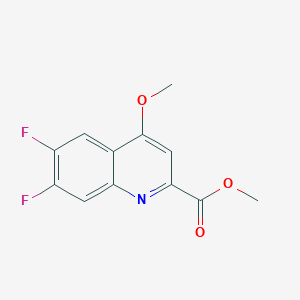
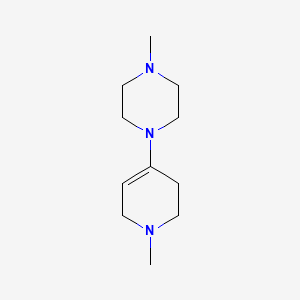

![Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3097941.png)
![Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B3097942.png)
